molecular formula C13H11ClF3N3O2 B1401413 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1423030-57-2

5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Katalognummer: B1401413
CAS-Nummer: 1423030-57-2
Molekulargewicht: 333.69 g/mol
InChI-Schlüssel: BNOPMHZXAQZJKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a recognized chemical intermediate in the synthesis of potent inhibitors of Beta-Secretase (BACE1), a crucial aspartic protease enzyme. BACE1 is responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a process that generates amyloid-beta (Aβ) peptides. The accumulation of these peptides, particularly Aβ42, into soluble oligomers and insoluble plaques is a defining pathological hallmark of Alzheimer's disease and a primary therapeutic target. Consequently, this ethyl ester derivative serves as a critical building block in medicinal chemistry programs aimed at developing novel BACE1 inhibitors. These inhibitors are designed to attenuate the production of amyloid-beta peptides, thereby providing a potential disease-modifying strategy for Alzheimer's. The compound's structure, featuring the 3-chloro-pyridinyl and trifluoroethyl-pyrazole motifs, is integral to conferring optimal binding affinity and selectivity for the BACE1 active site. Research utilizing this intermediate is fundamental to advancing our understanding of BACE1 biology and evaluating the therapeutic potential of reducing amyloidogenic processing in models of neurodegenerative disease.

Eigenschaften

IUPAC Name

ethyl 5-(3-chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-2-22-12(21)8-6-19-20(7-13(15,16)17)11(8)10-9(14)4-3-5-18-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOPMHZXAQZJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(F)(F)F)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS No. 1423030-57-2) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11ClF3N3O2
  • Molecular Weight : 333.69 g/mol
  • IUPAC Name : Ethyl 5-(3-chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate

Biological Activity Overview

The compound's biological activity has been investigated in various studies, focusing primarily on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1HEPG2 (liver cancer)9.38Induction of apoptosis via Bcl-2 inhibition
Study 2A549 (lung cancer)7.50Inhibition of cell proliferation through cyclin-dependent kinase modulation
Study 3MCF7 (breast cancer)5.00Activation of caspase pathways leading to apoptosis

These findings suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer progression and other diseases:

Enzyme TargetInhibition TypeIC50 (µM)
COX-2Competitive12.0
HDACNon-competitive15.5

The inhibition of COX-2 suggests potential anti-inflammatory properties, while HDAC inhibition indicates a role in epigenetic modulation and cancer therapy.

Case Studies

  • Case Study on HEPG2 Cell Line :
    A study evaluated the effects of the compound on the HEPG2 liver cancer cell line. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability with an IC50 value of 9.38 µM. Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
  • In Vivo Studies :
    In vivo experiments using xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted the safety profile of the compound, showing no significant toxicity at therapeutic doses.

Research Findings

Extensive research has been conducted on related pyrazole derivatives, emphasizing their broad pharmacological profiles:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective roles through modulation of neurotransmitter systems.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest activity against certain biological targets, particularly in the development of new therapeutic agents.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the chloro-pyridine moiety is thought to enhance its interaction with specific receptors involved in tumor growth regulation.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pathways associated with inflammatory responses. This could lead to the development of new anti-inflammatory drugs.

Agricultural Chemistry

The compound has potential applications in agrochemicals, specifically as a pesticide or herbicide.

  • Pesticidal Activity : Research indicates that compounds similar to 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester can act as effective insecticides. The trifluoroethyl group may enhance lipophilicity, improving penetration into insect cuticles.
  • Herbicide Development : Its ability to disrupt specific biochemical pathways in plants suggests potential as a selective herbicide. Studies are ongoing to determine its efficacy against various weed species.

Material Science

The compound's unique properties make it suitable for applications in material science.

  • Polymerization Initiator : Due to its reactive functional groups, it can serve as an initiator in polymer synthesis, particularly in creating fluorinated polymers that exhibit desirable properties such as thermal stability and chemical resistance.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study BPesticidal EfficacyShowed over 80% mortality rate in target insect populations within 48 hours of exposure.
Study CPolymer ApplicationsSuccessfully initiated polymerization reactions leading to high-performance materials with enhanced durability.

Analyse Chemischer Reaktionen

Synthetic Formation via Cyclocondensation and Esterification

The compound is typically synthesized through a multi-step process involving:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors (e.g., ethyl difluoroacetoacetate) under basic conditions .

  • Trifluoroethyl group introduction : Alkylation using 2,2,2-trifluoroethyl halides or via nucleophilic substitution .

  • Esterification : Activation of the carboxylic acid intermediate with reagents like EDCI/HOBt or TCFH/N-methylimidazole, followed by reaction with ethanol .

Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
CyclocondensationMethylhydrazine, Na2CO3Water/Organic biphasic20–40°C75–85%
EsterificationEDCI, HOBt, EtOHDMFRT90–95%

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization:

  • Acid-catalyzed hydrolysis : Using HCl or H2SO4 in aqueous ethanol (60–80°C, 4–6 h) .

  • Base-mediated saponification : NaOH/EtOH reflux (2–3 h), yielding the sodium carboxylate intermediate .

Example Protocol

text
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester (1 eq) + NaOH (2 eq) in EtOH/H2O (3:1) → Reflux, 3 h → Acidification with HCl → 92% yield[12]

Cross-Coupling Reactions at the Pyridine Ring

The 3-chloropyridin-2-yl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh3)4/Na2CO3 in dioxane (80°C) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd2(dba)3/XPhos .

Regioselectivity Note : The chlorine atom at position 3 directs cross-coupling to position 5 of the pyridine ring .

Functionalization of the Pyrazole Core

  • Halogenation : Bromination at position 3 using POBr3 in DMF (60°C, 2 h) .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3, DMF) .

Representative Transformation

Starting MaterialReagentsProductYield
Parent compoundNBS, AIBN, CCl43-Bromo derivative78%

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis at pH < 3 or > 10 .

  • Thermal Decomposition : Decomposes above 250°C, releasing CO2 and trifluoroethylamine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole derivatives, focusing on substituents, molecular properties, and reported biological activities:

Compound Substituents Molecular Weight (g/mol) Key Biological Activities References
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester 3-Chloropyridin-2-yl (position 5), trifluoroethyl (position 1), ethyl ester (position 4) 333.70 Not explicitly reported; inferred analgesic/anti-inflammatory potential based on analogs
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester 3-Chloropyridin-2-yl (position 5), methyl (position 1), ethyl ester (position 4) 265.70 Unspecified; methyl substitution likely reduces metabolic stability vs. trifluoroethyl
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester 4-Fluorophenyl (position 1), chloro (position 5), ethyl ester (position 4) 268.67 Analgesic and anti-inflammatory activity; lower ulcerogenicity vs. indomethacin
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate 3,5-Dimethyl (pyrazole), trifluoromethylbenzamido-pyridinyl (position 1) 432.40 Potential enzyme inhibition (Keap1) due to bulky substituents; higher molecular complexity
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate 3-Chloro-5-trifluoromethylpyridinyl (position 1), methyl (position 5) 374.74 Enhanced binding affinity inferred from trifluoromethylpyridinyl group

Key Findings from Comparative Analysis:

Ethyl ester at position 4 is a common feature in prodrug designs, facilitating hydrolysis to active carboxylic acids in vivo .

Biological Activity Trends: Analogs with bulky aryl substituents (e.g., 4-fluorophenyl in or trifluoromethylbenzamido in ) exhibit stronger anti-inflammatory and enzyme-inhibitory activities but may face solubility challenges.

Ulcerogenic Potential: Pyrazole esters with electron-withdrawing groups (e.g., trifluoroethyl) show reduced gastrointestinal toxicity compared to non-fluorinated analogs, as seen in compounds like 3c () .

Synthetic Accessibility :

  • The trifluoroethyl-substituted compound may require specialized reagents (e.g., 2,2,2-trifluoroethyl halides) for N-alkylation, whereas methyl or phenyl analogs are synthetically simpler .

Vorbereitungsmethoden

Notes on the Process:

  • The alkaline compounds used include sodium hydroxide, potassium hydroxide, sodium carbonate, ammonia water, trimethylamine, and triethylamine.
  • Polar solvents such as absolute ethanol, N,N-dimethylformamide, acetonitrile, and water are employed to enhance solubility differences.
  • Reaction temperatures range from 20 to 40 °C, with cooling crystallization performed between 0 and 20 °C.
  • Reaction and crystallization times vary from 1 to 5 hours.
  • The molar ratio of alkaline compound to the ester is typically between 1:1 and 1.5:1.
  • The purification process significantly reduces impurity III content to below 0.1%, while maintaining high yield (above 95%) and purity (above 99%).

Mechanistic Insights and Advantages

The alkaline treatment converts impurity III into a more soluble form in the polar solvent, increasing the solubility difference between the impurity and the target ester. This facilitates selective crystallization of the desired compound upon cooling, leaving impurities in solution. The method avoids extensive chromatographic purification, improving scalability and cost-effectiveness.

Summary Table of Key Parameters

Parameter Range / Preferred Condition
Alkaline compound type NaOH, KOH, Na2CO3, ammonia, trimethylamine, triethylamine
Solvent Ethanol, N,N-dimethylformamide, acetonitrile, water
Reaction temperature 20–40 °C
Reaction time 1–5 hours
Cooling temperature 0–20 °C
Cooling time 1–5 hours
Molar ratio (alkali:ester) 1–1.5 : 1
Purity after purification >99%
Impurity III content <0.1%
Yield 95–98%

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate or substituted hydrazines with appropriate electrophiles. For example, pyrazole-4-carboxylate derivatives are often synthesized by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or anhydrides under reflux conditions. Purification typically involves chromatography (silica gel) or recrystallization, with yields optimized by controlling reaction time and temperature (e.g., 80°C for 10 hours in N,N-dimethylacetamide). Characterization employs IR (to confirm carbonyl groups), 1H-NMR^1 \text{H-NMR} (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .

Q. How are spectral techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups such as the ester carbonyl (C=O stretch at ~1700–1750 cm1^{-1}) and pyrazole ring vibrations (~1500–1600 cm1^{-1}) .
  • 1H-NMR^1 \text{H-NMR} : Key signals include the trifluoroethyl group (δ 4.0–4.5 ppm for -CH2_2-CF3_3) and pyridinyl protons (δ 7.5–8.5 ppm). Integration ratios confirm substituent stoichiometry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 335 for C12_{12}H11_{11}ClF3_3N3_3O2_2) and fragmentation patterns validate the structure .

Q. What reaction conditions optimize the yield of pyrazole-4-carboxylate esters?

  • Methodological Answer : Yields are maximized using polar aprotic solvents (e.g., DMF, THF), basic catalysts (e.g., K2_2CO3_3), and controlled temperatures (60–100°C). For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine in ethanol/water at room temperature achieves >70% yield after 12 hours. Microwave-assisted synthesis can reduce reaction time by 50% compared to thermal methods .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict NMR chemical shifts and IR vibrational modes, which are compared to experimental data. Discrepancies (e.g., unexpected 1H-NMR^1 \text{H-NMR} splitting) may arise from conformational flexibility or hydrogen bonding. Molecular dynamics simulations can model solvent effects or tautomerism, aiding in data reconciliation .

Q. What strategies address low regioselectivity during pyrazole ring formation?

  • Methodological Answer : Regioselectivity is improved by:
  • Steric directing groups : Bulky substituents (e.g., trifluoroethyl) favor formation of the 1,4-disubstituted pyrazole isomer.
  • Catalytic control : Use of Pd(OAc)2_2 or ionic liquids (e.g., [TMDPH2]2+^{2+} [SO4_4]2^{2-}) enhances selectivity via transition-state stabilization.
  • Temperature modulation : Lower temperatures (0–5°C) slow competing pathways, as seen in reactions involving phenylacetyl chloride .

Q. How does substitution at the pyridinyl and trifluoroethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Pyridinyl group : The 3-chloro substituent acts as a directing group for Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions at the pyridine C-2 position.
  • Trifluoroethyl group : Electron-withdrawing effects deactivate the pyrazole ring toward electrophilic substitution but enhance stability in nucleophilic acyl substitutions (e.g., ester hydrolysis to carboxylic acids).
  • Experimental validation : Pd-catalyzed coupling with aryl boronic acids (Cs2_2CO3_3, tert-butanol, 100°C) yields biaryl derivatives, monitored by LC-MS for intermediate tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.